![molecular formula C70H145N5O5 B6337406 1,1'-((2-(4-(2-((2-(Bis(2-OH-dodecyl)amino)ethyl)(2-OH-dodecyl) amino)Et)piperazin-1-yl)Et)azanediyl)bis(dodecan-2-ol), 95% CAS No. 1220890-25-4](/img/structure/B6337406.png)
1,1'-((2-(4-(2-((2-(Bis(2-OH-dodecyl)amino)ethyl)(2-OH-dodecyl) amino)Et)piperazin-1-yl)Et)azanediyl)bis(dodecan-2-ol), 95%
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Description
1,1'-((2-(4-(2-((2-(Bis(2-OH-dodecyl)amino)ethyl)(2-OH-dodecyl) amino)Et)piperazin-1-yl)Et)azanediyl)bis(dodecan-2-ol), 95% is a useful research compound. Its molecular formula is C70H145N5O5 and its molecular weight is 1136.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-((2-(4-(2-((2-(Bis(2-OH-dodecyl)amino)ethyl)(2-OH-dodecyl) amino)Et)piperazin-1-yl)Et)azanediyl)bis(dodecan-2-ol), 95% is 1136.12457274 g/mol and the complexity rating of the compound is 1160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-((2-(4-(2-((2-(Bis(2-OH-dodecyl)amino)ethyl)(2-OH-dodecyl) amino)Et)piperazin-1-yl)Et)azanediyl)bis(dodecan-2-ol), 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-((2-(4-(2-((2-(Bis(2-OH-dodecyl)amino)ethyl)(2-OH-dodecyl) amino)Et)piperazin-1-yl)Et)azanediyl)bis(dodecan-2-ol), 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Staining
Compounds similar to the one mentioned, particularly those with piperazine derivatives, are known for their ability to bind to DNA. For example, Hoechst 33258 and its analogues, which contain piperazine structures, bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds have been widely used in plant cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes (Issar & Kakkar, 2013).
Antimicrobial and Antituberculosis Activity
Piperazine derivatives have shown promising antimicrobial and antituberculosis activity. A review on the anti-mycobacterial activity of piperazine and its analogues highlights their effectiveness against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This suggests their potential utility in developing new antimicrobial agents (Girase et al., 2020).
Environmental Pollutants and Endocrine Disruption
Studies on environmental pollutants, including compounds with structures related to piperazines, have investigated their roles as endocrine disruptors. For instance, Bisphenol A and similar compounds act as endocrine disruptors, affecting reproductive organs and spermatogenesis. This research highlights the importance of understanding the environmental and biological impacts of such chemicals (Lagos-Cabré & Moreno, 2012).
Anticancer Properties
The development of anticancer agents also leverages compounds with piperazine elements. A review detailing the discovery and investigation of piperidone derivatives outlines their cytotoxic properties, tumor-selective toxicity, and potential as anticancer drugs. These findings suggest avenues for the rational drug design of new antineoplastic agents (Hossain et al., 2020).
Organic Electronics
In the field of organic electronics, BODIPY-based materials, including those with methylene links, have emerged as promising candidates for organic light-emitting diodes (OLEDs). This demonstrates the utility of structurally complex molecules in developing new materials for electronic applications (Squeo & Pasini, 2020).
properties
IUPAC Name |
1-[2-[bis(2-hydroxydodecyl)amino]ethyl-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl]amino]dodecan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H145N5O5/c1-6-11-16-21-26-31-36-41-46-66(76)61-73(58-60-75(64-69(79)49-44-39-34-29-24-19-14-9-4)65-70(80)50-45-40-35-30-25-20-15-10-5)57-55-71-51-53-72(54-52-71)56-59-74(62-67(77)47-42-37-32-27-22-17-12-7-2)63-68(78)48-43-38-33-28-23-18-13-8-3/h66-70,76-80H,6-65H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHYPUORVDKRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H145N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1136.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[Bis(2-hydroxydodecyl)amino]ethyl-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl]amino]dodecan-2-ol |
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